2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-16-6-4-5-14(11-16)23-19(25)13-30-20-21(26)24(10-9-22-20)15-7-8-17(28-2)18(12-15)29-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOXWYKMDCHWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 511.61 g/mol . Its structure includes a thioether linkage, a dihydropyrazine moiety, and methoxy-substituted phenyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5S |
| Molar Mass | 511.61 g/mol |
| CAS Number | 1022512-55-5 |
Research indicates that this compound may exert its effects through various mechanisms:
- Inhibition of Cancer Cell Growth : Studies have demonstrated that derivatives of similar structures can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. For instance, compounds derived from thalidomide scaffolds have shown potent growth inhibition against tumorigenic murine liver cell lines at concentrations as low as 10 µM .
- Cell Motility Inhibition : The compound has been noted for its ability to inhibit cancer cell motility, which is crucial in preventing metastasis. This effect was linked to changes in signaling pathways involving phosphoproteins, suggesting a complex mechanism involving cellular localization and protein interaction modulation .
- GPR139 Modulation : The compound's structural analogs have been investigated for their role as modulators of GPR139, a receptor implicated in various physiological processes including appetite regulation and mood disorders. This suggests potential applications in treating metabolic and psychiatric conditions .
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Antitumor Activity : A recent study highlighted two thalidomide derivatives that demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to healthy cells . This selectivity is critical for developing effective cancer therapies.
- Mechanistic Insights : Further investigations revealed alterations in key signaling pathways associated with cell survival and apoptosis in response to treatment with related compounds. These studies quantified changes in protein localization and activity levels, providing insights into the molecular underpinnings of their biological effects .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Thioether linkage formation : Reacting a dihydropyrazine core with a thiol-containing intermediate under controlled pH (6–8) and temperature (60–80°C) .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at room temperature .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate the final compound .
- Optimization : Solvent polarity (DMF for polar intermediates), reaction time (monitored via TLC), and stoichiometric ratios (1:1.2 for thiol-to-core) are critical for yields >70% .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structural integrity?
- Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm; dihydropyrazine protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 481.12 [M+H]) .
- IR Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups (amide, ketone) .
Q. What are the common biological targets hypothesized for this compound?
- Answer : Based on structural analogs, potential targets include:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) due to thioacetamide and dihydropyrazine motifs .
- Anti-inflammatory pathways : COX-2 inhibition via methoxyphenyl groups .
- Anticancer activity : Apoptosis induction in vitro (IC values: 5–20 μM in HeLa cells) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer :
- Solubility : Use co-solvents (e.g., PEG-400) or micronization to enhance aqueous solubility .
- Bioavailability : Structural modifications (e.g., replacing methoxy with hydroxyl groups) or formulation as nanoparticles (50–100 nm) .
- Data-Driven Example : Analog compounds with trifluoromethyl groups showed 2.5× higher bioavailability in murine models .
Q. How should contradictions in biological activity data across studies be resolved?
- Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Structural validation : Confirm batch purity via HPLC (>95%) to rule out degradation products .
- Comparative studies : Benchmark against analogs like 2-((4-(4-bromophenyl)-3-oxo-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide to isolate substituent effects .
Q. What computational methods are recommended for predicting molecular targets and binding modes?
- Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1M17) .
- MD simulations : GROMACS for stability analysis (20 ns trajectories) to assess binding affinity (ΔG < −8 kcal/mol) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrazine core) using Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
